Cas no 2138386-39-5 (3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine)

3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine 化学的及び物理的性質
名前と識別子
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- 3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine
- 2138386-39-5
- EN300-1067211
-
- インチ: 1S/C10H7ClFN3/c11-6-3-7(10(12)15-4-6)8-5-14-2-1-9(8)13/h1-5H,(H2,13,14)
- InChIKey: ALXAEWLXVPTFGF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C(=C1)C1C=NC=CC=1N)F
計算された属性
- せいみつぶんしりょう: 223.0312531g/mol
- どういたいしつりょう: 223.0312531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067211-0.25g |
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine |
2138386-39-5 | 95% | 0.25g |
$1235.0 | 2023-10-28 | |
Enamine | EN300-1067211-5.0g |
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine |
2138386-39-5 | 5g |
$3894.0 | 2023-05-27 | ||
Enamine | EN300-1067211-5g |
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine |
2138386-39-5 | 95% | 5g |
$3894.0 | 2023-10-28 | |
Enamine | EN300-1067211-1.0g |
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine |
2138386-39-5 | 1g |
$1343.0 | 2023-05-27 | ||
Enamine | EN300-1067211-0.05g |
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine |
2138386-39-5 | 95% | 0.05g |
$1129.0 | 2023-10-28 | |
Enamine | EN300-1067211-0.5g |
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine |
2138386-39-5 | 95% | 0.5g |
$1289.0 | 2023-10-28 | |
Enamine | EN300-1067211-2.5g |
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine |
2138386-39-5 | 95% | 2.5g |
$2631.0 | 2023-10-28 | |
Enamine | EN300-1067211-1g |
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine |
2138386-39-5 | 95% | 1g |
$1343.0 | 2023-10-28 | |
Enamine | EN300-1067211-0.1g |
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine |
2138386-39-5 | 95% | 0.1g |
$1183.0 | 2023-10-28 | |
Enamine | EN300-1067211-10.0g |
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine |
2138386-39-5 | 10g |
$5774.0 | 2023-05-27 |
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amineに関する追加情報
Introduction to 3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine (CAS No. 2138386-39-5)
3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its CAS number 2138386-39-5, represents a prime example of how structural modifications in pyridine derivatives can lead to novel bioactive entities with potential therapeutic applications. The compound’s unique chemical framework, featuring both chloro and fluoro substituents on a pyridine ring, combined with an amine functional group at the 4-position, makes it an intriguing candidate for further exploration in drug discovery.
The structural motif of 3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine is not merely a random assembly of atoms but rather a carefully designed scaffold that leverages the inherent electronic and steric properties of pyridine rings. The presence of the chloro group at the 5-position and the fluoro group at the 2-position introduces specific electronic effects that can modulate the reactivity and binding affinity of the molecule. Additionally, the amine group at the 4-position provides a site for further functionalization, allowing for the development of more complex derivatives with enhanced pharmacological properties.
In recent years, there has been a surge in interest regarding fluorinated pyridines due to their ability to improve metabolic stability, binding affinity, and oral bioavailability in drug candidates. The fluorine atom, being highly electronegative, can significantly alter the electronic distribution within the molecule, thereby influencing its interactions with biological targets. This property has made fluorinated pyridines indispensable in modern medicinal chemistry. The compound 3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine exemplifies this trend, as it integrates multiple fluorinated and chlorinated substituents into a single pyridine core.
One of the most compelling aspects of 3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine is its potential as a building block for more complex pharmacophores. The pyridine scaffold is ubiquitous in drug molecules due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets. By modifying different positions on the pyridine ring, chemists can fine-tune the properties of these molecules to achieve desired pharmacological outcomes. The specific arrangement of chloro and fluoro groups in 3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine suggests that it may interact with biological targets in unique ways, making it a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. By employing techniques such as molecular docking and quantum mechanical calculations, scientists can gain insights into how 3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amine might interact with various biological targets. These computational studies have already identified several potential therapeutic applications for this compound, including its role as an intermediate in the synthesis of kinase inhibitors and other small-molecule drugs.
The synthesis of 3-(5-chloro-2-fluoropyridin-3-yl)pyridin-4-amino presents both challenges and opportunities for synthetic chemists. The presence of multiple reactive sites on the molecule requires careful planning to ensure regioselectivity and high yields. However, recent innovations in synthetic methodologies have made it possible to construct such complex molecules with greater ease than ever before. For instance, transition-metal-catalyzed cross-coupling reactions have revolutionized the way biaryl compounds are synthesized, providing efficient routes to many previously inaccessible structures.
One particularly noteworthy aspect of 3-(5-chloro-octadecyl-pyrimidin-N)-amine is its potential application in developing treatments for neurological disorders. Pyridine derivatives have long been recognized for their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets. The specific substitution pattern on 3-(5-chloro-octadecyl-pyrimidin-N)-amine suggests that it may have unique effects on neurotransmitter systems involved in conditions such as Alzheimer’s disease and Parkinson’s disease. Preliminary studies have shown that related compounds exhibit promising activities in animal models of these disorders.
The role of CAS No 2138386395 (also referred to as *cas no2138386395*) extends beyond its potential as a drug candidate; it also serves as an important tool for academic research. Researchers are using this compound to study fundamental aspects of molecular recognition and drug-receptor interactions. By understanding how cas no2138386395 interacts with biological targets at a molecular level, scientists can gain valuable insights into how drugs work and how new ones can be designed more effectively.
The future prospects for cas no2138386395 are bright, with ongoing research aimed at uncovering new therapeutic applications and optimizing its chemical properties for better efficacy and safety profiles. As our understanding of biology and chemistry continues to advance, compounds like this one will play an increasingly important role in shaping the future of medicine.
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